Cas no 93634-54-9 ((Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one)

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one structure
93634-54-9 structure
Nome do Produto:(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
N.o CAS:93634-54-9
MF:C12H11NO2
MW:201.221243143082
MDL:MFCD00220066
CID:1023942

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Propriedades químicas e físicas

Nomes e Identificadores

    • (Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
    • (Z)-2-methyl-4-(4-methylbenzylidene)-5(4H)-oxazolone
    • NSC636401
    • NSC624441
    • (4Z)-2-methyl-4-(4-methylbenzylidene)-1,3-oxazol-5(4H)-one
    • (4Z)-2-methyl-4-[(4-methylphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one
    • DRSAXSPSSHVKSE-XFFZJAGNSA-N
    • AHF103177
    • 5903AC
    • ST2408385
    • (4Z)-2-methyl-4-(p-tolylmethylene)oxazol-5-one
    • 2-Methyl-4-(4-methylbenzylidene)oxazole-5(4H)-one
    • (z)-4-(4-methylbenzylidene)-
    • (4Z)-2-Methyl-4-[(4-methylphenyl)methylene]-5(4H)-oxazolone (ACI)
    • 5(4H)-Oxazolone, 2-methyl-4-[(4-methylphenyl)methylene]-, (Z)- (ZCI)
    • MDL: MFCD00220066
    • Inchi: 1S/C12H11NO2/c1-8-3-5-10(6-4-8)7-11-12(14)15-9(2)13-11/h3-7H,1-2H3/b11-7-
    • Chave InChI: DRSAXSPSSHVKSE-XFFZJAGNSA-N
    • SMILES: C(/C1C=CC(C)=CC=1)=C1\C(=O)OC(C)=N\1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 323
  • Superfície polar topológica: 38.7

Propriedades Experimentais

  • Densidade: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 139-140 ºC
  • Solubilidade: Slightly soluble (1.2 g/l) (25 º C),

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Informações de segurança

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM130173-5g
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
5g
$298 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD135-50mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95+%
50mg
85.0CNY 2021-07-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z42760-1g
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
1g
¥301.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z42760-250mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
250mg
¥101.0 2023-09-05
Fluorochem
227150-5g
Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
5g
£192.00 2022-02-28
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD233529-250mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
250mg
¥105.0 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD135-200mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95+%
200mg
197.0CNY 2021-07-12
Ambeed
A176916-100mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
100mg
$30.0 2024-04-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD135-250mg
(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95+%
250mg
298CNY 2021-05-08
Chemenu
CM130173-1g
(Z)-2-methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one
93634-54-9 95%
1g
$281 2021-08-05

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  2 - 7 h, 75 - 85 °C; cooled
Referência
A novel route to 2-imidazolin-5-one derivatives via oxidative cyclization of aryl-substituted (Z)-N-acetyl-α-dehydroalanines having a dialkylamino group
Kawasaki, Atsushi; Maekawa, Kei; Kubo, Kanji; Igarashi, Tetsutaro; Sakurai, Tadamitsu, Tetrahedron, 2004, 60(42), 9517-9524

Método de produção 2

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Sodium acetate
Referência
An Atropos Biphenyl Bisphosphine Ligand with 2,2'-tert-Butylmethylphosphino Groups for the Rhodium-Catalyzed Asymmetric Hydrogenation of Enol Esters
Jia, Jia; Fan, Dongyang; Zhang, Jian; Zhang, Zhenfeng; Zhang, Wanbin, Advanced Synthesis & Catalysis, 2018, 360(19), 3793-3800

Método de produção 3

Condições de reacção
Referência
Enantioselective preparation of α-phenylalanines by asymmetric catalytic hydrogenation
Cativiela, C.; Fernandez, J.; Mayoral, J. A.; Melendez, E.; Oro, L. A.; et al, Anales de Quimica, 1983, 79(2), 188-93

Método de produção 4

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  2 h, rt → reflux; cooled
Referência
Concerning the thermal diastereomerization of the green fluorescent protein chromophore
Hager, Beate; Schwarzinger, Bettina; Falk, Heinz, Monatshefte fuer Chemie, 2006, 137(2), 163-168

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4 h, 100 °C
Referência
Silver-promoted direct phosphorylation of bulky C(sp2)-H bond to build fully substituted β-phosphonodehydroamino acids
Cao, Hao-Qiang; Liu, Hao-Nan ; Liu, Zhe-Yuan; Qiao, Baokun; Zhang, Fa-Guang ; et al, Organic Letters, 2020, 22(16), 6414-6419

Método de produção 6

Condições de reacção
1.1 Solvents: Acetic anhydride ;  100 °C
Referência
A concise approach to polysubstituted oxazoles from N-acyl-2-bromo enamides via a copper(I)/amino acid-catalyzed intramolecular C-O bond formation
Liu, Bingjie; Zhang, Yueteng; Huang, Gang; Zhang, Xinting; Niu, Pengfei; et al, Organic & Biomolecular Chemistry, 2014, 12(23), 3912-3923

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4 h, 100 °C; overnight, rt
Referência
Rh-Catalyzed Asymmetric Hydrogenation of Cyclic α-Dehydroamino Ketones
Zhang, Zhenfeng; Hu, Qiupeng; Wang, Yingjie; Chen, Jianzhong; Zhang, Wanbin, Organic Letters, 2015, 17(21), 5380-5383

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Referência
An Atropos Chiral Biphenyl Bisphosphine Ligand Bearing Only 2,2'-Substituents and Its Application in Rh-Catalyzed Asymmetric Hydrogenation
Jia, Jia; Ling, Zheng; Zhang, Zhenfeng; Tamura, Ken; Gridnev, Ilya D.; et al, Advanced Synthesis & Catalysis, 2018, 360(4), 738-743

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4 h, 100 °C; overnight, 25 °C
Referência
Construction of Chiral-Fused Tricyclic γ-Lactams via a trans-Perhydroindolic Acid-Catalyzed Asymmetric Domino Reaction
An, Qianjin; Shen, Jiefeng; Liu, Delong; Liu, Yangang; Zhang, Wanbin, Organic Letters, 2017, 19(11), 2925-2928

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  rt; 1 h, reflux
Referência
Synthesis, biological evaluation and structure-activity relationships of 5-arylidene tetramic acids with antibacterial activity against methicillin-resistant Staphylococcus aureus
Matiadis, Dimitris ; Tsironis, Dimitrios ; Stefanou, Valentina; Boussias, Spyridon; Panagiotopoulou, Angeliki; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(10),

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride
Referência
Mechanism of the hydrolysis of (Z)-4-benzylidene-2-methyloxazolin-5-one or (Z)-4-benzylidene-2-phenyloxazolin-5-one derivatives
Suh, Junghun; Lee, Eun; Myoung, Young Chan; Kim, Minwoo; Kim, Soodan, Journal of Organic Chemistry, 1985, 50(7), 977-80

Método de produção 12

Condições de reacção
Referência
Synthetic and antiviral studies on certain acyclic nucleosides of 5-benzyl-6-azauracil derivatives
Chen, Yeh Long; Chen, Shwu Jing; Lee, Kuan Han; Huang, Bor Ruey; Tzeng, Cherng Chyi, Nucleosides & Nucleotides, 1993, 12(9), 925-40

Método de produção 13

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 100 - 110 °C; overnight, 25 °C
Referência
Oxazolone-Based Photoswitches: Synthesis and Properties
Blanco-Lomas, Marina; Funes-Ardoiz, Ignacio; Campos, Pedro J.; Sampedro, Diego, European Journal of Organic Chemistry, 2013, 2013(29), 6611-6618

Método de produção 14

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Potassium acetate ;  rt → reflux; 1 h, reflux; overnight, rt
1.2 Solvents: Water ;  rt
Referência
Cation-Triggered Switchable Asymmetric Catalysis with Chiral Aza-CrownPhos
Ouyang, Guang-Hui; He, Yan-Mei; Li, Yong; Xiang, Jun-Feng; Fan, Qing-Hua, Angewandte Chemie, 2015, 54(14), 4334-4337

Método de produção 15

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  2 h, reflux; reflux → rt; overnight, rt
Referência
Preparation of isomannide pseudopeptide derivatives as serine protease inhibitors
, Brazil, , ,

Método de produção 16

Condições de reacção
Referência
Formation of isoquinoline and 1-azetine derivatives via novel photocyclization of substituted α-dehydrophenylalanines
Hoshina, Hideki; Kubo, Kanji; Morita, Asako; Sakurai, Tadamitsu, Tetrahedron, 2000, 56(19), 2941-2951

Método de produção 17

Condições de reacção
1.1 Reagents: Sodium acetate
1.2 Solvents: Acetic anhydride ,  Water
Referência
Formation of isoquinoline derivatives by the irradiation of N-acetyl-α-dehydrophenylalanine ethyl ester and its derivatives
Hoshina, Hideki; Tsuru, Hitoshi; Kubo, Kanji; Igarashi, Tetsutaro; Sakurai, Tadamitsu, Heterocycles, 2000, 53(10), 2261-2274

Método de produção 18

Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  4.5 h, reflux
Referência
Preparation of peptides for treating resistant tumors
, World Intellectual Property Organization, , ,

Método de produção 19

Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Acetic anhydride ;  2 h, 140 °C - reflux
Referência
Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds
Clagg, Kyle; Hou, Haiyun; Weinstein, Adam B.; Russell, David; Stahl, Shannon S.; et al, Organic Letters, 2016, 18(15), 3586-3589

Método de produção 20

Condições de reacção
1.1 Reagents: Acetic anhydride ,  Sodium acetate
Referência
On the synthesis of geometric isomers of 2-methyl (or phenyl)-4-[α-arylethylidene]-5(4H)-oxazolones
Cativiela, C.; Diaz de Villegas, M. D.; Melendez, E., Journal of Heterocyclic Chemistry, 1985, 22(6), 1655-7

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Raw materials

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Preparation Products

(Z)-2-Methyl-4-(4-methylbenzylidene)oxazol-5(4H)-one Literatura Relacionada

Recomendar Artigos

Fornecedores recomendados
上海贤鼎生物科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
上海贤鼎生物科技有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd